4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Description

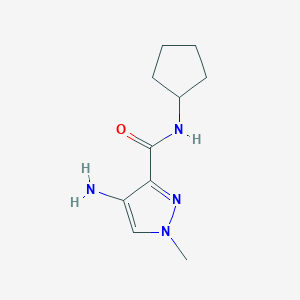

4-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1287670-56-7) is a pyrazole-based carboxamide derivative with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol . Its structure features:

- A pyrazole ring substituted with a methyl group at position 1 and an amino group at position 4.

- A cyclopentyl group attached via the carboxamide moiety at position 3.

Properties

IUPAC Name |

4-amino-N-cyclopentyl-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJURRCJHSUMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis Applications

4-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Synthetic Routes Involving this compound

Biological Applications

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. Notably, it has shown promise in the inhibition of specific enzymes that play critical roles in disease pathways.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in cancer progression and inflammatory responses. For instance, it was evaluated for its ability to inhibit the NAE-producing enzyme NAPE-PLD, showcasing its potential as a therapeutic agent against certain cancers .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its mechanism of action involves binding to active sites of enzymes, thus preventing substrate access and disrupting biological pathways.

Table 2: Therapeutic Potential of this compound

Industrial Applications

Beyond medicinal uses, the compound is utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals. This expands its applicability beyond the laboratory into commercial products.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Structural Variations

Pyrazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide and its analogs:

Physicochemical and Functional Implications

- Electron Effects: The nitro group in and compounds introduces electron-withdrawing properties, which may influence metabolic stability or electrophilic reactivity compared to the amino group in the target compound .

- Bioactivity : While explicit data is unavailable, the 3-pyridylmethyl group in ’s compound suggests possible nicotinic acetylcholine receptor (nAChR) targeting, contrasting with the cyclopentyl group’s role in steric hindrance or selective kinase binding .

Biological Activity

4-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This pyrazole derivative is characterized by its unique structural features, including a cyclopentyl group and an amino substituent, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 222.29 g/mol. The compound exhibits a carboxamide functional group that enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N4O |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 1287670-56-7 |

Anti-inflammatory Properties

Research indicates that this compound has shown promise as an anti-inflammatory agent . It modulates biological pathways related to inflammation, particularly through the inhibition of key signaling molecules involved in inflammatory responses, such as p38 MAPK and ERK1/2 phosphorylation . In vitro studies have demonstrated that this compound can significantly reduce reactive oxygen species (ROS) production and platelet aggregation, suggesting its potential in treating inflammatory conditions .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of p38 MAPK and ERK1/2 : These kinases play crucial roles in cellular responses to stress and inflammation. Inhibition can lead to decreased production of pro-inflammatory cytokines.

- Blocking ROS Production : By reducing ROS levels, the compound may help mitigate oxidative stress, a contributing factor in various inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents at different positions on the pyrazole ring can lead to significant differences in potency and efficacy against various biological targets. For example:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| This compound | Methyl group at N1 | Anti-inflammatory activity |

| 5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide | Different amino group position | Altered anti-inflammatory profile |

| 4-Amino-N-propyl-1H-pyrazole-3-carboxamide | Propyl group instead of cyclopentyl | Changes in lipophilicity and receptor interaction |

These comparisons highlight the importance of specific structural features in determining the compound's biological activity.

In Vitro Studies

A notable study investigated the effects of various pyrazole derivatives on human umbilical vein endothelial cells (HUVECs). The results indicated that compounds similar to this compound effectively inhibited angiogenesis by blocking key signaling pathways involved in endothelial cell proliferation and migration .

In Vivo Studies

In vivo models have also been employed to assess the anti-inflammatory effects of this compound. For instance, administration in a zymosan-induced peritonitis model demonstrated significant reductions in neutrophil infiltration and pro-inflammatory cytokine levels, supporting its potential use as an anti-inflammatory therapeutic agent .

Q & A

Q. What are the established synthetic routes for 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide, and what are their key challenges?

The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, pyrazole carboxamide derivatives are often prepared by reacting substituted pyrazole intermediates with cyclopentylamine under reflux in aprotic solvents like DMF or THF. Key challenges include controlling regioselectivity during cyclization and ensuring high purity of intermediates. Evidence from pyrazole analogs (e.g., SR141716 derivatives) highlights the use of 1,5-diarylpyrazole templates and chlorinated benzoyl groups to stabilize intermediates .

Example Protocol :

- Step 1: Condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclopentylamine using DCC/DMAP coupling.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield optimization: ~60–75% after recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopentyl NH resonance at δ 7.8–8.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar pyrazole ring with dihedral angles <5° relative to the carboxamide group) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 265.1) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound at –20°C in inert atmospheres (argon) to prevent oxidation of the amino group. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for synthesizing this compound?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states for cyclization steps, while reaction path searching algorithms (e.g., GRRM) identify low-energy intermediates. For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 30–50% through predictive modeling of solvent effects and catalyst selection (e.g., DMF vs. THF polarity impacts carboxamide coupling efficiency) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

SAR studies on pyrazole-3-carboxamide analogs reveal:

- Cyclopentyl vs. Piperidinyl : Cyclopentyl enhances lipophilicity (logP +0.3), improving blood-brain barrier penetration.

- Amino Group Substitution : Methylation at N1 reduces metabolic clearance (t increases from 2.1 to 4.7 hrs in hepatic microsomes) .

- Chlorinated Aryl Groups : Dichlorophenyl variants show 10-fold higher binding affinity to kinase targets (IC 0.8 nM vs. 8 nM for non-chlorinated) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC values (e.g., 0.8 nM vs. 5 nM) may arise from:

- Purity Differences : Trace solvents (e.g., DMSO residuals >0.1%) inhibit target proteins.

- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 μM) in kinase assays alter inhibition kinetics.

- Structural Isomerism : Positional isomers (e.g., 3-methyl vs. 5-methyl pyrazole) exhibit divergent binding modes . Recommendation : Validate purity via orthogonal methods (HPLC, DSC) and standardize assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.